molecular formula C17H18N6 B5489845 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5489845
M. Wt: 306.4 g/mol
InChI Key: JWWIZYOBKNZIFZ-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various enzymes and proteins .


Synthesis Analysis

The usual synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acids or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, capable of participating in π-stacking interactions. The presence of nitrogen in the five-membered ring introduces polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, particularly at the nitrogen sites. They can act as a base, forming salts with mineral acids, and as a ligand, binding to metal ions to form complexes .


Physical And Chemical Properties Analysis

Benzimidazole compounds are generally solid at room temperature . The exact physical and chemical properties (such as melting point, solubility, etc.) can vary depending on the specific substituents present in the compound .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their molecular structure and the target they interact with. For example, some benzimidazole derivatives have been found to exhibit antimicrobial activity .

Safety and Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. Some benzimidazole compounds may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential therapeutic applications .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-2-12-11-17(23-16(20-12)8-10-19-23)18-9-7-15-21-13-5-3-4-6-14(13)22-15/h3-6,8,10-11,18H,2,7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWIZYOBKNZIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)NCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine

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